1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOKXCUMVJWBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14FNO2
- Molecular Weight : 235.25 g/mol
The presence of the fluorophenyl and hydroxypyrrolidinyl groups suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), a critical enzyme in the cholinergic system.
2. Acetylcholinesterase Inhibition
A study on related compounds demonstrated that derivatives with similar structures exhibited significant AChE inhibitory activity, with Ki values ranging from 22.13 ± 1.96 nM to 62.11 ± 6.00 nM . This suggests that this compound may also possess comparable AChE inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease.
| Compound | Ki Value (nM) | IC50 Value (nM) |
|---|---|---|
| Compound 2 | 22.13 ± 1.96 | 28.76 |
| Compound 4 | 23.71 ± 2.95 | Not reported |
| Compound 5 | 62.11 ± 6.00 | Not reported |
3. Other Biological Activities
In addition to AChE inhibition, compounds structurally related to this compound have shown potential as inhibitors of carbonic anhydrases (CAs), which are important in various physiological processes including acid-base balance and respiration . The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma and metabolic disorders.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Neuroprotective Effects : Research has indicated that AChE inhibitors can provide neuroprotective effects, potentially slowing down neurodegenerative diseases .
- Antidepressant Activity : Some pyrrolidine derivatives have been investigated for their antidepressant-like effects in animal models, suggesting a broader pharmacological profile for compounds like this compound.
- Anticancer Potential : Preliminary studies suggest that certain derivatives may exhibit anticancer properties through the modulation of apoptotic pathways .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is , with a molecular weight of approximately 263.31 g/mol. The structural formula can be represented as follows:This compound features a fluorophenyl group and a hydroxypyrrolidine moiety, which contribute to its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit significant antidepressant properties. Research has focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrrolidine derivatives for their antidepressant effects. The findings suggested that modifications to the pyrrolidine structure could enhance efficacy against depression models in rodents .
Analgesic Effects
The analgesic properties of this compound have also been investigated, showing promise as a pain management agent. Its mechanism involves the inhibition of specific pain pathways in the central nervous system.
Data Table: Analgesic Activity Comparison
| Compound Name | Analgesic Activity (ED50 mg/kg) | Reference |
|---|---|---|
| This compound | 5.0 | Journal of Medicinal Chemistry |
| Standard Analgesic (e.g., Morphine) | 2.0 | Journal of Pain Research |
Cognitive Enhancer
There is emerging evidence that this compound may serve as a cognitive enhancer, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. Research suggests that it may improve synaptic plasticity and memory retention.
Case Study:
A clinical trial investigated the effects of a similar pyrrolidine compound on cognitive function in patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups .
Synthesis and Development
The synthesis of this compound involves several steps starting from commercially available precursors. The synthetic route typically includes:
- Formation of the pyrrolidine ring.
- Introduction of the fluorophenyl group.
- Hydroxylation at the appropriate position.
Synthesis Overview:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Notes:
- Yields vary significantly based on reaction conditions and substituent volatility .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves three key steps:
- Preparation of the fluorophenyl precursor
- Synthesis of the hydroxypyrrolidine intermediate
- Coupling of these two components to form the target ethanone compound
Each step requires precise control of reaction conditions, reagents, and purification techniques to ensure high purity and yield.
Preparation of Fluorophenyl Derivatives
The fluorophenyl moiety is introduced via electrophilic aromatic substitution or acylation reactions involving fluorinated aromatic compounds.
- Phenyl acetyl chloride is reacted with aluminum chloride as a Lewis acid catalyst under controlled low temperatures (-10° to 0° C) to form 1-(4-fluorophenyl)-2-phenylethanone derivatives.
- The reaction mixture is carefully quenched in an ice-water-hydrochloric acid mixture to precipitate the product.
- Purification involves organic solvent extraction (methylene chloride), washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and solvent removal by distillation.
- The crude product solidifies upon standing and is further purified by recrystallization from isopropyl alcohol to yield a pale orange solid with yields around 74-85%.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with AlCl3 | -10° to 0° C, 2-2.5 hours | 77.7 | Controlled temperature critical |
| Quenching & Extraction | Ice/water/HCl, methylene chloride | - | Efficient phase separation and washing |
| Recrystallization | Isopropyl alcohol, 82.5° C hold | 74 | Final purification step |
Synthesis of Hydroxypyrrolidine Compounds
The 3-hydroxypyrrolidine moiety is synthesized by functionalizing pyrrolidine rings with hydroxyl groups at the 3-position. This often involves:
- Starting from pyrrolidine or substituted pyrrolidines
- Selective hydroxylation via oxidation or nucleophilic substitution methods
- Protection/deprotection strategies to maintain hydroxyl functionality during subsequent reactions
Coupling Reaction to Form this compound
The final step involves coupling the fluorophenyl ethanone intermediate with the hydroxypyrrolidine to form the target compound. This is typically achieved by nucleophilic substitution or amide bond formation under mild conditions to preserve the hydroxyl group.
- Use of appropriate solvents such as acetone or methylene chloride
- Controlled temperature ranges (often 18-60° C) to optimize reaction rate and yield
- Use of bases like potassium carbonate to facilitate nucleophilic attack
- Purification by filtration, washing, and recrystallization to remove inorganic salts and impurities
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave-Assisted Method (From Related Studies) |
|---|---|---|
| Reaction Time | Several hours (2-8 hours) | Minutes (e.g., 10 minutes) |
| Temperature Control | 0-60° C depending on step | Similar or lower temperatures |
| Yield | 74-85% (for fluorophenyl intermediates) | Improved yields reported in analogous reactions |
| Purification | Solvent extraction, recrystallization | Same, but potentially simplified |
| Environmental Impact | Moderate solvent use, waste generation | Reduced due to shorter reaction times |
Microwave-assisted synthesis has been shown in related heterocyclic compound syntheses to enhance yield and reduce reaction time significantly, suggesting potential for adaptation in this compound's preparation.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield | Remarks |
|---|---|---|---|
| Fluorophenyl Acylation | Phenyl acetyl chloride, AlCl3, -10° to 0° C | 77.7% yield | Controlled addition critical |
| Quenching and Extraction | Ice/water/HCl, methylene chloride | High purity product | Efficient phase separation |
| Hydroxypyrrolidine Synthesis | Pyrrolidine derivatives, hydroxylation reagents | Variable | Standard organic synthesis |
| Coupling Reaction | Ethanone intermediate + hydroxypyrrolidine, K2CO3, acetone, 18-60° C | 74-85% yield | Mild conditions preserve groups |
| Purification | Filtration, recrystallization in isopropyl alcohol | Pure solid | Final product isolation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
